molecular formula C19H18N4O5S2 B11173996 3-Benzenesulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide

3-Benzenesulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide

Cat. No.: B11173996
M. Wt: 446.5 g/mol
InChI Key: FGLZFPGTGKJXPG-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that features both sulfonamide and pyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of a benzene derivative followed by the introduction of the pyrimidinylsulfamoyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyrimidine moiety may also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Pyrimidine derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment.

    Benzenesulfonyl derivatives: Compounds such as benzenesulfonamide, which have various industrial applications.

Uniqueness

3-(Benzenesulfonyl)-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}propanamide is unique due to its combination of sulfonamide and pyrimidine groups, which confer both antibacterial properties and potential interactions with nucleic acids. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and research.

Properties

Molecular Formula

C19H18N4O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C19H18N4O5S2/c24-18(11-14-29(25,26)16-5-2-1-3-6-16)22-15-7-9-17(10-8-15)30(27,28)23-19-20-12-4-13-21-19/h1-10,12-13H,11,14H2,(H,22,24)(H,20,21,23)

InChI Key

FGLZFPGTGKJXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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